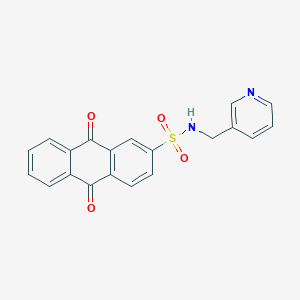

9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide

説明

This compound belongs to the anthraquinone sulfonamide family, characterized by a sulfonamide group at position 2 of the anthraquinone core and a pyridin-3-ylmethyl substituent on the sulfonamide nitrogen. Anthraquinone derivatives are widely studied for their electronic, photochemical, and biological properties, with sulfonamide modifications enhancing solubility and enabling diverse applications in medicinal chemistry and materials science . The pyridinylmethyl group may facilitate metal coordination or hydrogen bonding, making this compound a candidate for catalytic or pharmaceutical uses .

特性

IUPAC Name |

9,10-dioxo-N-(pyridin-3-ylmethyl)anthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S/c23-19-15-5-1-2-6-16(15)20(24)18-10-14(7-8-17(18)19)27(25,26)22-12-13-4-3-9-21-11-13/h1-11,22H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZBKBXMGRQTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the functionalization of anthracene to introduce the sulfonamide group. This is followed by the introduction of the pyridin-3-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule.

科学的研究の応用

Chemistry

In the field of chemistry, 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop derivatives with enhanced properties.

Biology

The biological applications of this compound are particularly noteworthy. Its ability to interact with biological molecules makes it a candidate for drug discovery and development. Research indicates that compounds similar to this compound can inhibit key proteins involved in viral replication, such as the SARS-CoV-2 3CL protease . This suggests potential therapeutic applications in combating viral infections.

Case Study: SARS-CoV-2 Inhibition

A study highlighted the discovery of 9,10-dihydrophenanthrene derivatives as non-covalent inhibitors of SARS-CoV-2 3CL protease. Among these derivatives, certain compounds demonstrated IC50 values indicating potent inhibitory activity. The structure-activity relationship (SAR) studies revealed that modifications to the substituents significantly influenced the inhibitory efficacy .

Industry

In industrial applications, this compound can be utilized in producing dyes and pigments due to its distinctive chromophoric properties. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—further enhances its utility in creating materials with specific functional characteristics.

作用機序

The mechanism of action of 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound’s structure is compared to similar anthraquinone sulfonamides (Table 1). Key differences include substituents on the sulfonamide nitrogen and anthraquinone position, which influence molecular weight, polarity, and intermolecular interactions.

Table 1: Structural and Molecular Comparisons

*Estimated based on molecular formula.

Key Observations:

- Molecular Weight : The target compound (≈390 g/mol) is lighter than 10c/d (≈658–672 g/mol) due to fewer aromatic substituents.

- Melting Points : Compounds with bulkier substituents (e.g., 5h ) exhibit higher melting points (>300°C), suggesting stronger crystal packing via hydrogen bonding or van der Waals interactions.

Key Observations:

- Reaction Efficiency: Yields for anthraquinone sulfonamides vary widely (24–78%), influenced by steric hindrance and solubility. The low yield (24%) for the benzamide derivative highlights challenges in coupling bulky anthraquinones.

- Solvent Systems: Polar aprotic solvents (e.g., DMF) are preferred for sulfonamide formation , while dichloromethane or ethanol is used for amide couplings .

Spectral and Functional Comparisons

Infrared Spectroscopy (IR):

- Carbonyl Stretches: Anthraquinone C=O stretches appear at 1668–1833 cm⁻¹ across compounds . The target compound’s sulfonamide S=O and C=O stretches are expected near 1150–1350 cm⁻¹ and 1670–1700 cm⁻¹, respectively.

- NH Stretches : Primary sulfonamides (e.g., 10c ) show NH stretches at 3200–3343 cm⁻¹, while secondary sulfonamides (e.g., N,N-dimethyl analog ) lack these peaks.

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Aromatic protons in anthraquinone derivatives resonate at δ 6.6–8.7 ppm . The pyridin-3-ylmethyl group in the target compound would display characteristic pyridine protons near δ 7.2–8.5 ppm .

- ¹³C NMR: Quinone carbonyl carbons appear at δ 180–183 ppm , while sulfonamide carbons resonate at δ 48–58 ppm .

生物活性

The compound 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide is a member of the anthraquinone family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound involves several steps, typically starting with anthraquinone derivatives. The synthesis process generally includes:

- Formation of the Anthraquinone Core : This is achieved through the oxidation of anthracene derivatives.

- Introduction of the Sulfonamide Group : The sulfonamide moiety is introduced via a reaction with sulfonyl chlorides.

- Pyridine Substitution : The pyridine ring is added through nucleophilic substitution reactions.

The detailed synthesis pathways can vary based on the specific reagents and conditions used.

Antiviral Properties

Recent studies have highlighted the potential of anthraquinone derivatives as antiviral agents. For instance, compounds structurally related to 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene have shown inhibitory effects against SARS-CoV-2 protease (3CLpro), a crucial enzyme for viral replication. These compounds were found to exhibit IC50 values in the micromolar range, indicating significant antiviral activity .

Anticancer Activity

Anthraquinones have been extensively studied for their anticancer properties. The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that related anthraquinone derivatives can induce cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival .

Antimicrobial Activity

The antimicrobial properties of anthraquinones are well-documented. Compounds similar to 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene have shown effectiveness against a range of bacterial and fungal pathogens. This activity is attributed to their ability to disrupt microbial membranes and interfere with metabolic processes .

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a study evaluating various anthraquinone derivatives for their antiviral properties, 9,10-dioxo derivatives exhibited promising inhibition against SARS-CoV-2 protease with IC50 values around 1.5 μM. This suggests that modifications on the anthraquinone structure can enhance antiviral efficacy .

Case Study 2: Anticancer Efficacy

Another research effort focused on the anticancer effects of anthraquinones indicated that compounds similar to 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene induced apoptosis in MCF-7 breast cancer cells through ROS generation and activation of caspase pathways .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。